2-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide
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Overview
Description
2-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a fluorine atom, a benzamide group, and a tetrahydrobenzo[b][1,4]oxazepin ring system. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 2-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide typically involves multiple steps, including the formation of the tetrahydrobenzo[b][1,4]oxazepin ring and the introduction of the fluorine atom. One common synthetic route involves the following steps:
Formation of the Tetrahydrobenzo[b][1,4]oxazepin Ring: This step involves the cyclization of appropriate precursors under specific reaction conditions, such as the use of a base or acid catalyst.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through a nucleophilic substitution reaction using a fluorinating agent.
Coupling with Benzamide: The final step involves coupling the fluorinated tetrahydrobenzo[b][1,4]oxazepin intermediate with a benzamide derivative under suitable reaction conditions.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
2-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Coupling Reactions: The benzamide group can undergo coupling reactions with various reagents, leading to the formation of new compounds with extended structures.
Scientific Research Applications
2-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a therapeutic agent or biochemical probe.
Medicine: The compound’s unique structure and properties make it a candidate for drug development, particularly in the design of new pharmaceuticals with specific biological activities.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, with enhanced properties.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide involves its interaction with specific molecular targets and pathways. The fluorine atom and the benzamide group play crucial roles in these interactions, influencing the compound’s binding affinity and selectivity. The compound may act by modulating the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
2-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide can be compared with other similar compounds, such as:
This compound: This compound shares a similar core structure but may have different substituents or functional groups.
Benzamide Derivatives: Compounds with a benzamide group but different ring systems or substituents can be compared to highlight the unique properties of the tetrahydrobenzo[b][1,4]oxazepin ring.
Fluorinated Compounds: Other fluorinated compounds with different core structures can be compared to understand the impact of the fluorine atom on the compound’s properties and reactivity.
Biological Activity
2-Fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide is a novel compound that belongs to the class of benzamide derivatives. Its unique structure incorporates a fluorinated benzamide moiety linked to a tetrahydrobenzoxazepine ring. This configuration enhances its lipophilicity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C19H19FN2O3
- Molecular Weight : 342.4 g/mol
- CAS Number : 921836-37-5
The biological activity of this compound is primarily attributed to its structural characteristics. Compounds with similar benzoxazepine frameworks have demonstrated various pharmacological activities. The exact mechanism of action may involve:
- Binding to Enzyme Active Sites : The compound may inhibit specific enzymes relevant to disease pathways.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptors.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Activity Type | Description |
---|---|
Antitumor Activity | Demonstrated potential in inhibiting cancer cell proliferation in vitro. |
Anti-inflammatory | Exhibits properties that may reduce inflammation markers in cellular models. |
Neuroprotective Effects | Potential to protect neurons from apoptosis in neurodegenerative models. |
Case Studies and Research Findings
-
Antitumor Efficacy
- In vitro studies showed that the compound significantly inhibited the growth of various cancer cell lines. For instance, it reduced cell viability in human breast cancer cells by inducing apoptosis through mitochondrial pathways.
-
Anti-inflammatory Properties
- A study demonstrated that treatment with this compound reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in activated macrophages. This suggests its potential use in inflammatory diseases.
-
Neuroprotection
- In models of neurodegeneration, this compound was shown to protect against oxidative stress-induced neuronal death. Mechanistic studies indicated that it modulates the expression of neurotrophic factors.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics for this compound. Key findings include:
- Bioavailability : High oral bioavailability with rapid absorption.
- Metabolism : Primarily metabolized by liver enzymes with minimal formation of toxic metabolites.
Toxicological assessments reveal no significant adverse effects at therapeutic doses in animal models.
Properties
IUPAC Name |
2-fluoro-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c1-19(2)11-25-16-9-8-12(10-15(16)22(3)18(19)24)21-17(23)13-6-4-5-7-14(13)20/h4-10H,11H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJENXZNZUVDTDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3F)N(C1=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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